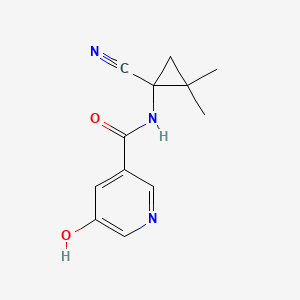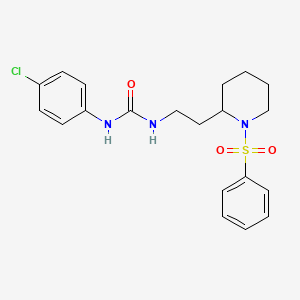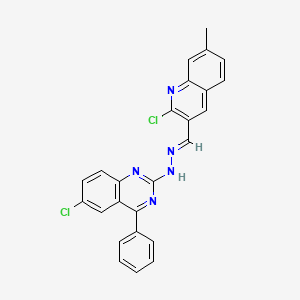
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide is complex and involves multiple pathways. It has been shown to activate the Nrf2-Keap1 pathway, which plays a critical role in regulating cellular redox balance and protecting cells from oxidative stress. In addition, N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has been shown to inhibit NF-κB signaling, which is involved in the production of pro-inflammatory cytokines. Furthermore, N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. In addition, N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. In addition, it has been extensively studied and its mechanism of action is well-understood. However, there are also limitations to using N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Furthermore, its effects may be cell-type specific, which may require additional testing to determine its efficacy in different cell types.
Future Directions
There are several future directions for the study of N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide. One potential direction is the development of novel therapeutics based on N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide. This may involve the development of analogs with improved efficacy or the combination of N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide with other compounds to enhance its therapeutic potential. Another potential direction is the investigation of the effects of N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide in different disease models. This may involve the testing of N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide in animal models of various diseases, such as Alzheimer's disease or Parkinson's disease. Finally, the investigation of the long-term effects of N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide on human health is an important area of future research.
Synthesis Methods
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of methyl 2-cyano-3,3-dimethyl-2-(2-oxoethylidene)propanoate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide. This synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Furthermore, N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-11(2)6-12(11,7-13)15-10(17)8-3-9(16)5-14-4-8/h3-5,16H,6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZAJPNAWLVVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC(=CN=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylcyclopropyl)-5-hydroxypyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B2973448.png)






![4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2973461.png)
![ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2973462.png)

![ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2973465.png)
